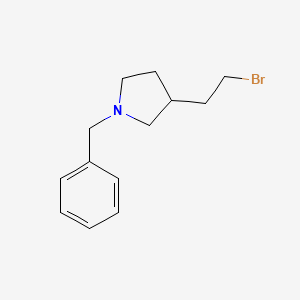
1-Benzyl-3-(2-bromoethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromoethyl group attached to the third carbon of the pyrrolidine ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: Ethyl-substituted pyrrolidine derivatives.
科学的研究の応用
1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships (SAR) of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrially relevant compounds.
作用機序
The mechanism of action of 1-benzyl-3-(2-bromoethyl)pyrrolidine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structural features, such as the benzyl and bromoethyl groups, contribute to its binding affinity and selectivity towards specific targets .
類似化合物との比較
1-Benzyl-3-pyrrolidinol: This compound is structurally similar but lacks the bromoethyl group.
1-Benzyl-2-pyrrolidinone: Another related compound with a ketone group instead of the bromoethyl group.
Pyrrolidine-2,5-diones: These compounds contain a dione moiety and show different biological activities and reactivity patterns.
Uniqueness: 1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of both benzyl and bromoethyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChIキー |
XZCHWGJKCVLKTL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


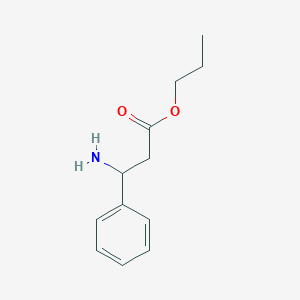
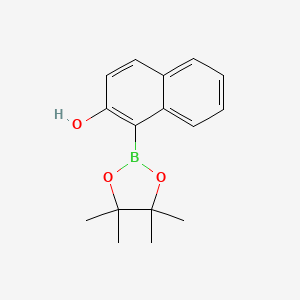
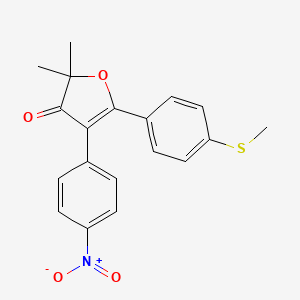

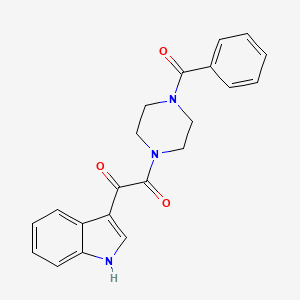
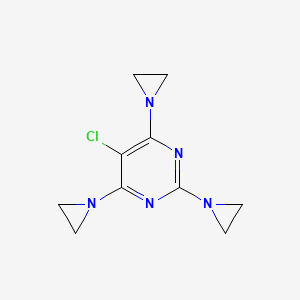
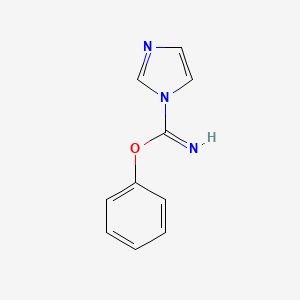

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
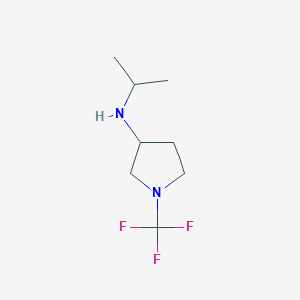


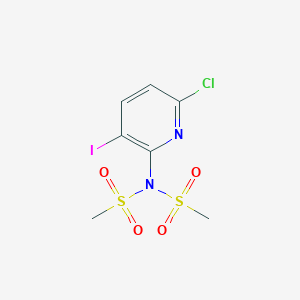
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
